![molecular formula C6H5N3 B2452178 1H-Pyrazolo[4,3-c]pyridine CAS No. 271-50-1](/img/structure/B2452178.png)

1H-Pyrazolo[4,3-c]pyridine

Vue d'ensemble

Description

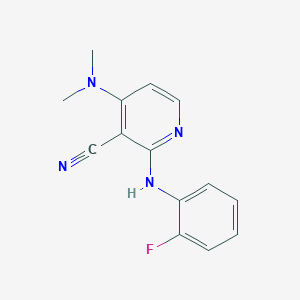

1H-Pyrazolo[4,3-c]pyridine is a chemical compound with the molecular formula C6H5N3 and a molecular weight of 119.124 . It is a type of heterocyclic compound that presents two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

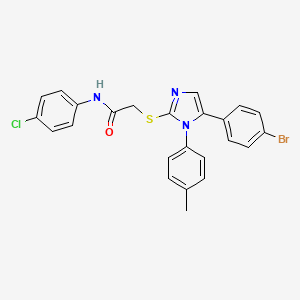

The synthesis of this compound derivatives has been reported in various studies . For instance, one method involved using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring fused with a pyridine ring . This structure is similar to the purine bases adenine and guanine, which makes it an attractive starting point for fragment-based drug discovery .

Chemical Reactions Analysis

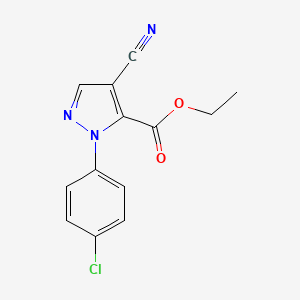

In terms of chemical reactions, the catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 350.3±22.0 °C and a predicted density of 2.07±0.1 g/cm3 . The compound also has a predicted pKa value of 5.80±0.30 .

Applications De Recherche Scientifique

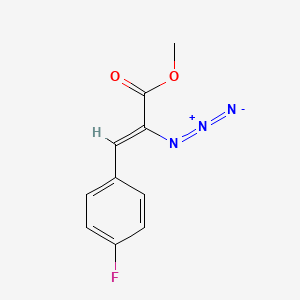

- Exemples: Certains dérivés ont montré des propriétés anticancéreuses, antivirales et anti-inflammatoires prometteuses .

- Activité cytotoxique: Les pyrazolo[4,3-c]pyridines ont démontré des effets cytotoxiques contre les cellules de carcinome du côlon, du sein et du poumon .

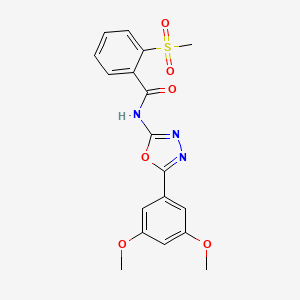

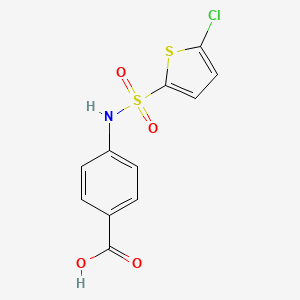

- Inhibiteurs de l'anhydrase carbonique (AC): Les chercheurs ont synthétisé des sulfonamides de pyrazolo[4,3-c]pyridine et évalué leur activité inhibitrice contre diverses isoformes de l'AC, à la fois humaine et bactérienne .

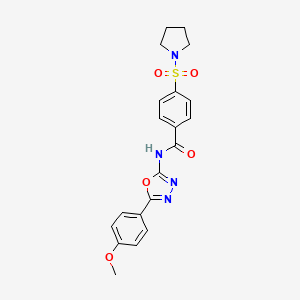

- Aperçus structurels: Examiner l'interaction des dérivés de la 1H-pyrazolo[4,3-c]pyridine avec le récepteur alpha activé par les proliférateurs de peroxysomes (PPARα) .

Chimie médicinale et découverte de médicaments

Agents antitumoraux

Métabolisme et inhibition enzymatique

Activation du PPARα

Stratégies de synthèse

Mécanisme D'action

Target of Action

1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that has been the subject of extensive research due to its potential biomedical applications

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. The compound can be selectively elaborated along multiple growth vectors, including N-1 and N-2 through protection-group and N-alkylation reactions . .

Biochemical Pathways

It’s known that heterocyclic compounds like this compound can engage with the target protein through a wide variety of intermolecular interactions . This suggests that this compound could potentially affect multiple biochemical pathways.

Result of Action

It’s known that heterocyclic compounds like this compound can engage with the target protein through a wide variety of intermolecular interactions , which suggests that this compound could potentially have significant molecular and cellular effects.

Action Environment

It’s known that the efficacy of heterocyclic compounds can be influenced by a variety of factors, including the presence of other compounds, ph levels, temperature, and more .

Safety and Hazards

Orientations Futures

Future research on 1H-Pyrazolo[4,3-c]pyridine is likely to focus on further functionalization or introduction of alternative substituent patterns . This will require developing challenging de novo syntheses . Additionally, the exploration of its biomedical applications will continue, given its potential as a starting point for fragment-based drug discovery .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1H-Pyrazolo[4,3-c]pyridine are largely determined by its interactions with various biomolecules. For instance, it has been shown to be a potent, selective inhibitor of CDK1/CDK2 in vitro . This suggests that this compound interacts with these enzymes, potentially altering their function and influencing biochemical reactions .

Cellular Effects

In cellular contexts, this compound has been reported to have cytotoxic effects. It has the ability to block cell cycle progression and/or induce apoptosis . This indicates that this compound can significantly influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, as a potent inhibitor of CDK1/CDK2, this compound likely binds to these enzymes and inhibits their activity, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

Given its reported cellular effects, it is plausible that the effects of this compound may change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its biochemical properties and cellular effects, it is likely that this compound interacts with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it is plausible that this compound interacts with various transporters or binding proteins, which could influence its localization or accumulation within cells .

Subcellular Localization

Given its biochemical properties and cellular effects, it is plausible that this compound is localized to specific compartments or organelles within the cell .

Propriétés

IUPAC Name |

1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXFPLXZZSWROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949860, DTXSID201311761 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271-52-3, 271-49-8, 271-50-1 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5H-pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate](/img/structure/B2452096.png)

![2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2452100.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2452104.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine](/img/structure/B2452106.png)

![8-(2-((4-ethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452107.png)

![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B2452109.png)

![2-amino-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2452117.png)